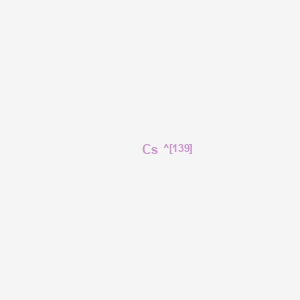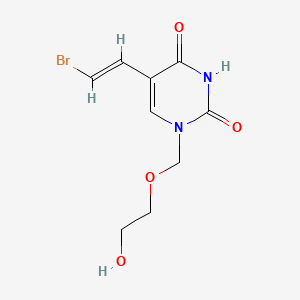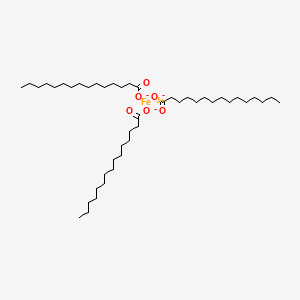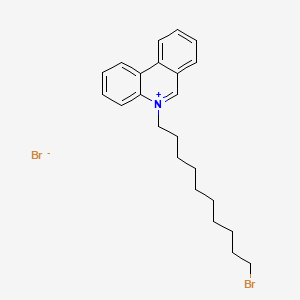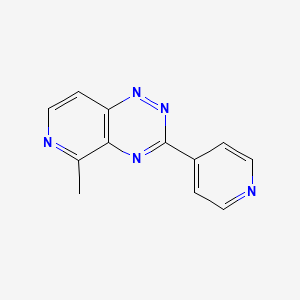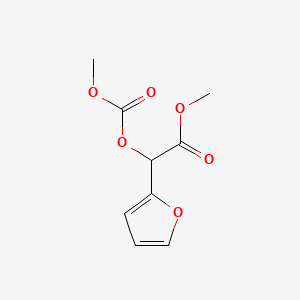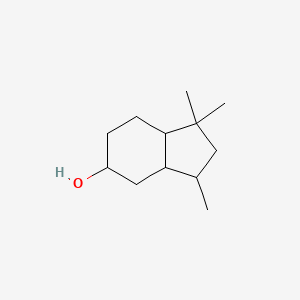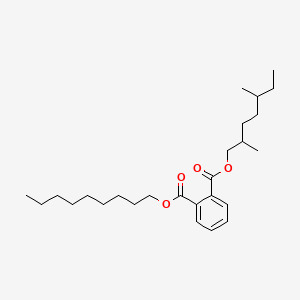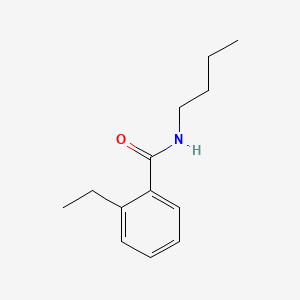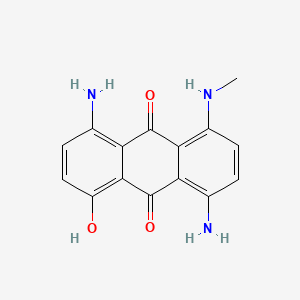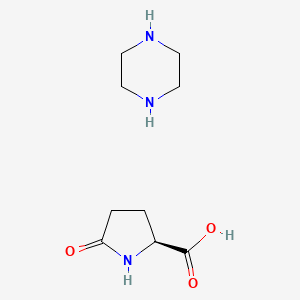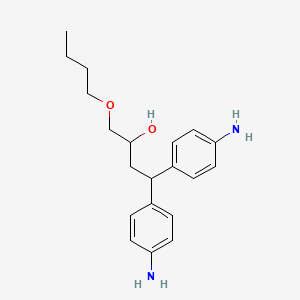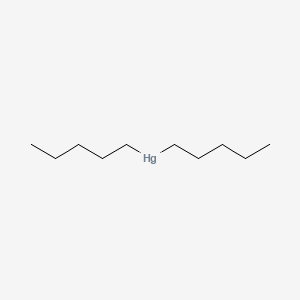
Mercury, dipentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{22}\text{Hg} ) It is a colorless liquid that is highly toxic and has limited applications due to its toxicity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentylmercury can be synthesized through the reaction of pentylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an anhydrous ether solution to prevent the decomposition of the Grignard reagent. The reaction can be represented as follows: [ 2 \text{C}5\text{H}{11}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}5\text{H}{11})_2\text{Hg} + 2 \text{MgBrCl} ]
Industrial Production Methods
Industrial production of dipentylmercury is not common due to its toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dipentylmercury undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and pentane.
Reduction: It can be reduced to elemental mercury and pentane.
Substitution: It can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercuric oxide and pentane.
Reduction: Elemental mercury and pentane.
Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Dipentylmercury has limited scientific research applications due to its high toxicity. it can be used in:
Chemistry: As a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Limited use in biological studies due to its toxicity.
Medicine: Not commonly used due to health risks.
Industry: Occasionally used in the production of other organomercury compounds.
Wirkmechanismus
The mechanism by which dipentylmercury exerts its effects involves the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress and damage to cellular components, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylmercury: Highly toxic and used in similar applications.
Diethylmercury: Similar in structure but with ethyl groups instead of pentyl groups.
Diphenylmercury: Contains phenyl groups and is used in organic synthesis.
Uniqueness
Dipentylmercury is unique due to its specific alkyl groups, which can influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, dipentylmercury has longer alkyl chains, which can affect its physical properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
10217-67-1 |
|---|---|
Molekularformel |
C10H22Hg |
Molekulargewicht |
342.87 g/mol |
IUPAC-Name |
dipentylmercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3; |
InChI-Schlüssel |
AJRYLFCLIGRWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Hg]CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


